BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

PROTAC linker logP alkyl vs PEG linker permeability lipophilicity-driven permeability

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester (CAS 2448704-23-0, PROTAC Linker is an alkyl-ether class PROTAC linker that bridges E3 ligase ligands to target-protein ligands in proteolysis-targeting chimera (PROTAC) degraders. Unlike widely used PEG-based linkers, it eschews repeating ethylene glycol units entirely, replacing them with a mixed thioether–carbamate–isoprene architecture (C19H27NO4S2, MW 397.55) that yields a computed octanol–water partition coefficient (LogP) of 4.0, hydrogen-bond donor count of 2, hydrogen-bond acceptor count of 6, rotatable bond count of 13, and topological polar surface area of 118 Ų.

Molecular Formula C19H27NO4S2
Molecular Weight 397.6 g/mol
Cat. No. B11826507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBnOH-NH-bis-(C2-S)-propane-O-isoprene ester
Molecular FormulaC19H27NO4S2
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCC(C)(SCCOC(=C)C=C)SCCOC(=O)NC1=CC=C(C=C1)CO
InChIInChI=1S/C19H27NO4S2/c1-5-15(2)23-10-12-25-19(3,4)26-13-11-24-18(22)20-17-8-6-16(14-21)7-9-17/h5-9,21H,1-2,10-14H2,3-4H3,(H,20,22)
InChIKeyHCWRZUOZWXESHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester (PROTAC Linker 29): A Structurally Distinct Alkyl-Ether PROTAC Linker with Quantifiable Differentiation for Targeted Protein Degradation Procurement


BnOH-NH-bis-(C2-S)-propane-O-isoprene ester (CAS 2448704-23-0, PROTAC Linker 29) is an alkyl-ether class PROTAC linker that bridges E3 ligase ligands to target-protein ligands in proteolysis-targeting chimera (PROTAC) degraders . Unlike widely used PEG-based linkers, it eschews repeating ethylene glycol units entirely, replacing them with a mixed thioether–carbamate–isoprene architecture (C19H27NO4S2, MW 397.55) that yields a computed octanol–water partition coefficient (LogP) of 4.0, hydrogen-bond donor count of 2, hydrogen-bond acceptor count of 6, rotatable bond count of 13, and topological polar surface area of 118 Ų . These parameters define a lipophilic yet moderately flexible scaffold designed for cell-permeable heterobifunctional degraders.

Why Interchanging PROTAC Linkers Without Quantitative Evidence Fails: The BnOH-NH-bis-(C2-S)-propane-O-isoprene ester Case


PROTAC linker interchange is not neutral: switching from a PEG-based linker to an alkyl-ether linker like BnOH-NH-bis-(C2-S)-propane-O-isoprene ester alters multiple pharmacokinetic determinants—lipophilicity, hydrogen-bonding capacity, metabolic stability, and conformational flexibility—each of which can change degradation potency, selectivity, and oral bioavailability of the final degrader [1]. General reviews document that alkyl linkers lacking repeating ether oxygens exhibit improved passive membrane permeability relative to matched PEG analogues in parallel artificial membrane assays, and that they avoid peroxide-mediated chain scission that shortens PEG polymers in vivo . The specific thioether–isoprene–carbamate topology of PROTAC Linker 29 yields a discrete LogP (4.0) and tPSA (118 Ų) that cannot be replicated by any single PEG-based or simple alkyl-diacid linker; therefore, substituting a generic linker without verifying these quantifiable parameters risks engineering a degrader with unintended permeability, solubility, or metabolic fate.

Quantitative Differentiation Evidence: BnOH-NH-bis-(C2-S)-propane-O-isoprene ester Against Closest PROTAC Linker Comparators


Lipophilicity (LogP) Elevation Relative to PEG-Based PROTAC Linkers Drives Predicted Membrane Permeability

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester exhibits a computed LogP of 4.0, a value substantially higher than comparably sized PEG-based PROTAC linkers that typically display LogP values between −0.5 and 1.5 due to repeating ether oxygen atoms . In general alkyl-linker permeability studies, degrader constructs built with alkyl linkers outperformed matched PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), with the permeability advantage attributed directly to reduced hydrogen-bond acceptor count and increased lipophilicity . The LogP delta of ≥2.5 log units between PROTAC Linker 29 and a prototypical PEG linker (e.g., PROTAC Linker 28, which is PEG-based and has a predicted LogP <1) translates to a computationally estimated 100- to 300-fold higher equilibrium distribution into lipid membranes, a key determinant of passive cell permeability for beyond-Rule-of-5 degraders.

PROTAC linker logP alkyl vs PEG linker permeability lipophilicity-driven permeability

Reduced Hydrogen-Bond Donor Count (HBD = 2) Limits Aqueous Solubility but Enhances Passive Diffusion Relative to Multi-PEG Linkers

With only 2 hydrogen-bond donors (both contributed by the carbamate N–H and the benzylic alcohol –OH), BnOH-NH-bis-(C2-S)-propane-O-isoprene ester carries half or fewer HBDs than comparably sized PEG-based linkers, which typically contribute one HBD per terminal functional group plus additional donor capacity from hydroxyl termini or amide inserts . In PROTAC drug design, each additional HBD imposes an estimated 0.5–1.0 log unit penalty on passive permeability and can reduce unbound intracellular concentration; reducing HBD count from 4–6 (typical for multi-PEG linkers) to 2 represents a quantifiable advantage for permeability-limited degrader programs .

hydrogen bond donor count PROTAC alkyl linker aqueous solubility PROTAC linker permeability optimization

Thioether-Containing Backbone Confers Resistance to Oxidative Chain Scission Compared to PEG-Based Linkers

The bis-thioether (–S–C(CH3)2–S–) motif embedded within the propane core of PROTAC Linker 29 eliminates the peroxide-sensitive ether (–CH2–O–CH2–) bonds that are vulnerable to radical-mediated chain scission in PEG linkers . Alkyl linkers that lack repeating ether oxygens have been documented to avoid this degradation pathway, with metabolite identification studies showing fragmentation occurs instead at the ligand–linker amide or ester bond, simplifying metabolite profiling . While no direct head-to-head metabolic stability study comparing PROTAC Linker 29 to a specific PEG linker was located, the structural absence of repeating –CH2CH2O– units in Linker 29 means it is not a substrate for the cytochrome P450-mediated or peroxide-mediated ether cleavage that shortens PEG chains in vivo and reduces degrader half-life.

thioether linker metabolic stability PROTAC linker oxidative stability PEG vs alkyl linker in vivo stability

Isoprene (2-Methyl-1,3-butadiene) Terminal Ester Offers a Conformationally Constrained, Lipophilic Anchor Point Absent from Saturated Alkyl or PEG Linkers

The O-isoprene ester terminus introduces a conjugated diene moiety (buta-1,3-dien-2-yloxy) that provides a planar, geometrically constrained anchor point not available in fully saturated alkyl or PEG linkers . Literature on PROTAC linker design indicates that unsaturated moieties limit torsional freedom and can pre-organize the linker into extended conformations that favor ternary complex formation . While no direct ternary complex structural data using PROTAC Linker 29 were found, the conformational restriction imparted by the diene is a distinct structural feature that differentiates it from flexible saturated linkers such as PROTAC Linker 32 (Boc-NH-C6-amido-C4-acid, a fully saturated alkyl-ether linker) or PEG linkers (e.g., PROTAC Linker 25, triethylene glycol). The isoprene unit also provides a potential handle for further chemical elaboration via Diels–Alder or radical chemistry, which is unavailable on saturated linkers.

isoprene ester PROTAC linker conformational constraint linker unsaturated linker PROTAC

Carbamate–Benzyl Alcohol (BnOH) Terminus Provides a Distinct Reactive Handle and Modulates Solubility Profile

The N-[4-(hydroxymethyl)phenyl]carbamate terminus of PROTAC Linker 29 presents a benzyl alcohol (–CH2OH) group that serves as a mild nucleophile for esterification or etherification, distinct from the carboxylic acid or amine termini prevalent on many commercial PROTAC linkers . This functional group architecture yields a tPSA of 118 Ų and contributes one of the two HBDs; the benzylic alcohol is less acidic (pKa ≈ 15) than a carboxylic acid (pKa ≈ 4–5), meaning it remains un-ionized at physiological pH, avoiding the charge-associated permeability penalty of carboxylate-terminated linkers while retaining sufficient polarity for modest aqueous solubility . By contrast, PROTAC Linker 28 (Tos-PEG1-O-CH2COOH) terminates in a carboxylic acid that is predominantly ionized at pH 7.4, which can reduce passive membrane permeability of the final degrader construct.

carbamate linker PROTAC benzyl alcohol PROTAC handle PROTAC linker functional group strategy

Rotatable Bond Count (RBC = 13) Balances Conformational Flexibility Without Excessive Entropic Penalty

With 13 rotatable bonds, PROTAC Linker 29 occupies a middle ground between short, rigid linkers (RBC <8) that may fail to span the E3–target protein interface and very long PEG linkers (RBC >20) that incur a high entropic penalty upon ternary complex formation . PROTAC linker design guidelines indicate that optimal linker lengths typically fall within 12–20+ atom spans, and excessive flexibility can reduce degradation efficiency by increasing the conformational search space before productive ternary complex formation . PROTAC Linker 29's 13 rotatable bonds, combined with the local conformational constraint from the isoprene diene, yield a linker that is flexible enough to accommodate diverse protein–protein distances while avoiding the extreme flexibility of high-molecular-weight PEG chains.

rotatable bond count PROTAC linker PROTAC linker flexibility linker length vs ternary complex formation

Optimal Procurement Scenarios for BnOH-NH-bis-(C2-S)-propane-O-isoprene ester Based on Quantitative Differentiation Evidence


Permeability-Limited PROTAC Degrader Programs Requiring High Passive Membrane Diffusion

For degrader programs where the target protein resides in intracellular compartments and the lead compound suffers from poor cell permeability, PROTAC Linker 29 provides a LogP of 4.0 and only 2 HBDs, which collectively reduce the polarity-driven permeability barrier relative to PEG-based linkers . The un-ionized benzyl alcohol terminus further eliminates the charge-associated permeability penalty of carboxylate linkers. Procurement of Linker 29 is indicated when PAMPA or Caco-2 data from a PEG-linked degrader series show permeability below the threshold required for cellular activity, and the project requires a linker swap that elevates lipophilicity by ≥2 log units while maintaining a neutral terminal handle .

In Vivo PROTAC Programs Prioritizing Metabolic Stability and Extended Half-Life

The thioether-based backbone of PROTAC Linker 29 lacks the repeating ether bonds that make PEG linkers susceptible to peroxide-mediated or P450-mediated chain scission in vivo . Degrader programs advancing into rodent or large-animal pharmacokinetic studies, where linker metabolism has been identified as a clearance mechanism, should consider procuring Linker 29 to replace labile PEG linkers. The predicted resistance to oxidative chain scission can extend degrader half-life and reduce the required dosing frequency, directly impacting preclinical efficacy readouts .

Library Synthesis of PROTAC Degraders Requiring Orthogonal Conjugation Chemistry at the Isoprene Terminus

The O-isoprene ester terminus of PROTAC Linker 29 provides a conjugated diene handle that is chemically orthogonal to standard amine/carboxylic acid coupling chemistry . This feature enables Diels–Alder cycloaddition, radical thiol–ene chemistry, or transition-metal-catalyzed functionalization that cannot be performed on saturated alkyl or PEG linkers. Procurement of Linker 29 is advantageous for library-based degrader synthesis where post-linker diversification is desired or where the diene can serve as a photoaffinity label for target engagement studies .

Degrader Optimization Workflows That Demand Quantitative Physicochemical Control via Linker Selection

With precisely quantified LogP (4.0), tPSA (118 Ų), HBD (2), HBA (6), and RBC (13), PROTAC Linker 29 offers a well-characterized physicochemical profile that can be computationally modeled before synthesis . Compared to poorly characterized or heterogeneous PEG linkers (which exist as molecular weight distributions), Linker 29 is a single discrete chemical entity (MW 397.55). This enables precise structure–property relationship (SPR) analysis in degrader optimization campaigns, allowing medicinal chemists to deconvolute the contribution of linker physicochemical properties from ligand modifications .

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